molecular formula C10H12O3 B604999 2-Phenyl-1,3-dioxan-5-ol CAS No. 4141-19-9

2-Phenyl-1,3-dioxan-5-ol

Cat. No. B604999
CAS RN: 4141-19-9
M. Wt: 180.203
InChI Key: BWKDAAFSXYPQOS-AOOOYVTPSA-N
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Description

“2-Phenyl-1,3-dioxan-5-ol” is a chemical compound with the empirical formula C10H12O3 . It is also known as 1,3-O-Benzylideneglycerol . It is a mixture of cis and trans isomers and is typically available in powder form .


Synthesis Analysis

The synthesis of “2-Phenyl-1,3-dioxan-5-ol” can be achieved through the condensation of glycerol with benzaldehyde, using p-toluenesulfonic acid as the catalyst . Another method involves the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide, yielding three products .


Molecular Structure Analysis

The molecular weight of “2-Phenyl-1,3-dioxan-5-ol” is 180.20 g/mol . The compound has one of two defined stereocentres .


Chemical Reactions Analysis

“2-Phenyl-1,3-dioxan-5-ol” can undergo ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) . It can also react with triphenylphosphine-carbon tetrabromide to yield cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan .


Physical And Chemical Properties Analysis

“2-Phenyl-1,3-dioxan-5-ol” is a powder that is stored at temperatures between 2-8°C . It has an assay of ≥97.0% (HPLC) .

Scientific Research Applications

  • Dimerization and Structural Analysis : 2-Phenyl-1,3-dioxan-5-ol can undergo oxidation and dimerization processes. For instance, its oxidation with ruthenium tetraoxide leads to dimerization, forming complex structures like 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane. Such reactions are crucial for understanding the mechanistic pathways in organic chemistry (Collins et al., 1974).

  • Nucleophilic Substitution and Ring Contraction : The compound is involved in nucleophilic substitution reactions, leading to the formation of various dioxolan and dioxan derivatives. These reactions are significant in the synthesis of diverse organic molecules (Aneja & Davies, 1972).

  • Hydrogenation and Catalysis : Hydrogenation of related dioxane derivatives to produce alcohols like 3-benzyloxy-2,2-dimethyl-propan-1-ol has been studied, highlighting the role of copper-loaded catalysts. These studies contribute to the development of efficient catalytic processes in organic synthesis (Paczkowski & Hölderich, 1997).

  • Conformational Energy Analysis : Research has been conducted on the conformational energy of the phenyl group in 5-phenyl-1,3-dioxane derivatives, which is influenced by nonclassical CH···O hydrogen bonds. Understanding these conformational dynamics is vital for the design of heterocyclic systems in medicinal chemistry (Bailey et al., 2016).

  • Synthesis of Liquid Crystal Compounds : 2-Phenyl-1,3-dioxan-5-ol is also instrumental in synthesizing liquid crystal materials, demonstrating its application in materials science (Haramoto et al., 1986).

Safety And Hazards

The safety data sheet for “2-Phenyl-1,3-dioxan-5-ol” indicates that it is harmful if swallowed . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Future Directions

“2-Phenyl-1,3-dioxan-5-ol” can be used as a starting material in the synthesis of 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer . This compound forms copolymers with ε-caprolactone , suggesting potential applications in the field of polymer chemistry.

properties

IUPAC Name

2-phenyl-1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKDAAFSXYPQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061899
Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

185.00 °C. @ 20.00 mm Hg
Record name Benzaldehyde glyceryl acetal
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Product Name

2-Phenyl-1,3-dioxan-5-ol

CAS RN

1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6
Record name 2-Phenyl-1,3-dioxan-5-ol
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Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Record name 5-Hydroxy-2-phenyl-1,3-dioxane, cis-
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Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Record name 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS-
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